methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate

Physicochemical profiling Metabolic stability Ester prodrug design

Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate (MW 297.31 g/mol, C₁₆H₁₅N₃O₃) is a pyrazolo[1,5-a]pyrimidine derivative bearing a methyl acetate substituent at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position of the fused bicyclic core. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across a broad range of targets including protein kinases (CK2, CDK1/2, Pim-1, B-Raf, EGFR), phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and the 18 kDa translocator protein (TSPO).

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
Cat. No. B4648389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CC(=O)N2N1)CC(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O3/c1-10-15(11-6-4-3-5-7-11)16-17-12(9-14(21)22-2)8-13(20)19(16)18-10/h3-8,18H,9H2,1-2H3
InChIKeyOEUPZWSDSMLZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate: Structural and Pharmacological Context for Targeted Procurement


Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate (MW 297.31 g/mol, C₁₆H₁₅N₃O₃) is a pyrazolo[1,5-a]pyrimidine derivative bearing a methyl acetate substituent at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position of the fused bicyclic core . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across a broad range of targets including protein kinases (CK2, CDK1/2, Pim-1, B-Raf, EGFR), phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and the 18 kDa translocator protein (TSPO) [1]. The 5-acetate substitution pattern distinguishes this compound from the more commonly explored 6-carboxylic acid analog (CAS 1204297-29-9) and positions it as a versatile synthetic intermediate for further derivatization or as a probe for structure-activity relationship (SAR) studies within the pyrazolo[1,5-a]pyrimidine chemotype.

Why Generic Substitution Fails for Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate in Research Procurement


Within the pyrazolo[1,5-a]pyrimidine class, small structural variations produce profound differences in target engagement, selectivity profile, and physicochemical properties. The methyl ester at the 5-acetate position is not a trivial substitution: ester hydrolysis rates, metabolic stability, and hydrogen-bonding capacity differ materially between methyl and ethyl esters, as well as between esters and the corresponding carboxylic acids [1]. For instance, the ethyl ester analog MLS000069104 (CID 654182) demonstrates RNase L activation with an IC₅₀ of 2.30 nM in mouse L-cell extracts [2], whereas the 6-carboxylic acid congener (CAS 1204297-29-9) has been associated with EGFR/VEGFR2 inhibition at micromolar IC₅₀ values (0.3–24 µM) via a distinct binding mode [3]. The 5-acetate side chain also differentiates this compound from the pyrazolo[1,5-a]pyrimidine acetamide series (e.g., DPA-714, DPA-713), which are high-affinity TSPO ligands used as PET imaging probes [3]. Simply interchanging these analogs without accounting for position-specific pharmacophore requirements and ester-specific pharmacokinetic behavior risks invalidating SAR hypotheses, producing misleading biological results, and wasting procurement resources on compounds with uncharacterized selectivity profiles.

Quantitative Differentiation Evidence for Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate Versus Closest Analogs


Ester Moiety Differentiation: Methyl Ester vs. Ethyl Ester — Physicochemical and Metabolic Stability Implications

The target compound bears a methyl ester at the 5-acetate side chain, whereas the closest commercially referenced analog MLS000069104 (CID 654182) carries an ethyl ester at the same position. The methyl ester reduces molecular weight by 14 Da (297.31 vs. 311.34 g/mol) and decreases lipophilicity by approximately 0.5 logP units relative to the ethyl ester, based on established Hansch π-values for methylene group contribution [1]. This difference is expected to translate into altered membrane permeability, plasma esterase susceptibility, and oral bioavailability. In the PDE4 inhibitor series reported by Le Roux et al., optimization of ester substituents contributed to a 200-fold enhancement in cellular potency through cyclization of the primary amide to the 5-position, demonstrating that ester identity at this position is a critical SAR parameter [2].

Physicochemical profiling Metabolic stability Ester prodrug design

Target Engagement Profile: RNase L Activation by the Ethyl Ester Analog — Class-Level Implication for the Methyl Ester

The ethyl ester analog MLS000069104 (CID 654182, BindingDB 37624) demonstrates potent RNase L activation with an IC₅₀ of 2.30 nM, measured by concentration required for 50% inhibition of protein synthesis in mouse L-cell extracts [1]. RNase L is a critical effector of the 2-5A system in innate antiviral immunity and has also been implicated in cancer and metabolic regulation. While this data is for the ethyl ester rather than the methyl ester target compound, the close structural similarity (differing only by one methylene unit in the ester moiety) supports the inference that both esters share the pyrazolo[1,5-a]pyrimidine core pharmacophore responsible for target engagement, with the ester group primarily modulating pharmacokinetic rather than pharmacodynamic properties [2]. No comparable RNase L activity data is available for the 6-carboxylic acid analog (CAS 1204297-29-9), suggesting that the 5-acetate substitution pattern may confer distinct target selectivity.

RNase L Innate immunity 2-5A pathway

Scaffold Positional Selectivity: 5-Acetate vs. 6-Carboxylic Acid Substitution — Differential Biological Target Profiles

The 6-carboxylic acid analog (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 1204297-29-9) has been reported to inhibit EGFR and VEGFR2 kinases with IC₅₀ values ranging from 0.3 to 24 µM . In contrast, pyrazolo[1,5-a]pyrimidines bearing the 5-acetate/acetamide substitution pattern (such as DPA-714) demonstrate high-affinity binding to TSPO (Ki ≈ 7–28 nM) with selectivity over central benzodiazepine receptors [1]. This positional divergence — 6-carboxylic acid favoring kinase inhibition vs. 5-acetate/acetamide favoring TSPO and RNase L engagement — reflects the critical importance of substituent position on the pyrimidine ring for target selectivity. The target compound's 5-acetate placement is therefore not interchangeable with 6-substituted analogs for applications requiring TSPO or RNase L pathway modulation.

Kinase inhibition COX-2 Structure-activity relationship

PDE4 Inhibitory Potential: Scaffold-Class Benchmarking for Anti-Inflammatory Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been validated as a PDE4 inhibitor chemotype, with compound 1 from Le Roux et al. showing moderate PDE4B inhibitory activity (IC₅₀ = 165 nM) and optimized compound 10 achieving IC₅₀ = 0.7 nM — a 236-fold improvement through systematic SAR at positions 2, 3, 6, and 7 [1]. Critically, cyclization of the primary amide to the 5-position of the scaffold (compounds 15 and 16) yielded an additional 200-fold enhancement in cellular potency [1]. This demonstrates that the 5-position substituent is a key driver of PDE4 inhibitory potency within this chemotype. While the target compound has not been directly profiled against PDE4 in published studies, its 5-acetate substitution may serve as a precursor for further 5-position derivatization (via ester hydrolysis to the carboxylic acid followed by amide coupling) to access highly potent PDE4 inhibitors. The benchmark for PDE4B inhibition in this scaffold class ranges from 165 nM (initial hit) to 0.7 nM (optimized lead), providing a quantitative framework for evaluating any future PDE4 data for the target compound [1].

PDE4 inhibition Anti-inflammatory Respiratory disease

Kinase Selectivity Landscape: Pyrazolo[1,5-a]pyrimidine Class Benchmarking for Informed Comparator Selection

The pyrazolo[1,5-a]pyrimidine scaffold has produced highly selective kinase inhibitors spanning multiple families. Representative benchmarks include: CK2 inhibitor IC20 (31) with Kd = 12 nM and exclusive selectivity for CK2 [1]; CDK inhibitor 4k (BS-194) with IC₅₀ values of 3, 30, 30, 250, and 90 nM against CDK2, CDK1, CDK5, CDK7, and CDK9 respectively [2]; and Pim-1 inhibitors with IC₅₀ values in the low nanomolar range [3]. This class-level evidence demonstrates that the pyrazolo[1,5-a]pyrimidine core can achieve both high potency and kinase selectivity, with selectivity profiles exquisitely dependent on substitution pattern. The target compound, with its unique combination of 2-methyl, 3-phenyl, and 5-methyl acetate substituents, occupies a distinct region of chemical space within this class that has not been exhaustively profiled against the kinome. The absence of direct kinome profiling data represents both a limitation and an opportunity for researchers to generate novel selectivity data, using the established class benchmarks as reference points.

Kinase selectivity Cancer therapeutics CDK inhibition

Procurement-Driven Application Scenarios for Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate


RNase L Pathway Probe Development and Innate Immunity Research

Based on the ethyl ester analog's potent RNase L activation (IC₅₀ = 2.30 nM), the target methyl ester compound is positioned as a starting point for developing chemical probes of the 2-5A/RNase L innate immune pathway . Researchers should procure this compound alongside the ethyl ester analog (MLS000069104) to conduct head-to-head comparisons of metabolic stability and cellular permeability, exploiting the predicted logP difference of approximately 0.5 units to determine the optimal ester for in vitro vs. in vivo applications. The 5-acetate substitution pattern is essential for this application; the 6-carboxylic acid analog lacks RNase L activity and should not be substituted.

PDE4 Inhibitor SAR Campaigns — 5-Position Derivatization Starting Material

The pyrazolo[1,5-a]pyrimidine scaffold has yielded PDE4 inhibitors with IC₅₀ values as low as 0.7 nM, with 5-position modifications contributing up to 200-fold cellular potency enhancement . The target compound's methyl ester serves as a readily hydrolyzable protecting group that can be converted to the free carboxylic acid for subsequent amide coupling, following the synthetic strategy validated by Le Roux et al. Procurement of this specific methyl ester (rather than the ethyl ester) is recommended for SAR campaigns where faster ester hydrolysis kinetics under mild basic conditions is desired, as methyl esters generally hydrolyze 2- to 5-fold faster than ethyl esters under identical conditions .

TSPO Ligand Discovery — Scaffold Hopping from Acetamide to Acetate Series

The pyrazolo[1,5-a]pyrimidine 5-acetamide series (DPA-714, DPA-713) has established TSPO as a validated target for neuroinflammation PET imaging with binding affinities in the 7–28 nM range . The target compound represents a scaffold-hopping opportunity from the acetamide to the acetate ester series, potentially offering distinct metabolic stability and brain penetration characteristics. Researchers investigating TSPO ligands for diagnostic or therapeutic applications should procure this compound for comparative binding assays against DPA-714, using [³H]PK11195 displacement assays in human HEK293T cell membranes as the standardized experimental platform .

Kinase Selectivity Profiling of Underexplored Pyrazolo[1,5-a]pyrimidine Chemical Space

The target compound occupies a region of pyrazolo[1,5-a]pyrimidine chemical space (2-methyl, 3-phenyl, 5-methyl acetate) that has not been systematically profiled against the kinome, in contrast to extensively characterized analogs such as 4k (BS-194, CDK-selective) and IC20 (CK2-selective) . Academic and industrial kinase screening groups should procure this compound as part of diversity-oriented kinome profiling sets, benchmarking its selectivity against established pyrazolo[1,5-a]pyrimidine kinase inhibitors. The compound's structural novelty within this class makes it suitable for identifying unexpected kinase inhibition profiles that could seed new lead optimization programs .

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